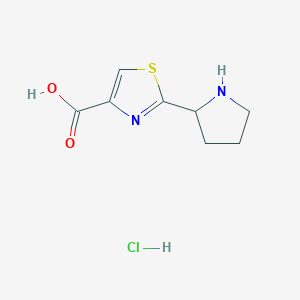![molecular formula C9H18Cl2N2O2 B13512395 Methyl 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetate dihydrochloride](/img/structure/B13512395.png)
Methyl 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetate dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetate dihydrochloride is a chemical compound with a complex bicyclic structure. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. The compound is characterized by its high nucleophilicity and stability, making it a valuable reagent in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetate dihydrochloride typically involves the reaction of 2,5-diazabicyclo[2.2.2]octane with methyl chloroacetate in the presence of a base. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound is highly reactive in nucleophilic substitution reactions due to its nucleophilic nature.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound. These products have significant applications in synthetic chemistry and material science .
Aplicaciones Científicas De Investigación
Methyl 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetate dihydrochloride is widely used in scientific research due to its unique properties:
Chemistry: It serves as a catalyst in polymerization reactions and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of Methyl 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetate dihydrochloride involves its interaction with nucleophilic and electrophilic centers in chemical reactions. The compound acts as a nucleophilic catalyst, facilitating the formation of new chemical bonds. Its bicyclic structure provides stability and enhances its reactivity in various chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): Similar in structure but lacks the ester functionality.
Quinuclidine: Another bicyclic amine with different reactivity and applications.
Tropane: A bicyclic compound with distinct pharmacological properties.
Uniqueness
Methyl 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetate dihydrochloride is unique due to its ester functionality, which enhances its reactivity and makes it suitable for a wider range of chemical reactions compared to similar compounds. Its stability and nucleophilicity also make it a valuable reagent in synthetic chemistry .
Propiedades
Fórmula molecular |
C9H18Cl2N2O2 |
|---|---|
Peso molecular |
257.15 g/mol |
Nombre IUPAC |
methyl 2-(2,5-diazabicyclo[2.2.2]octan-2-yl)acetate;dihydrochloride |
InChI |
InChI=1S/C9H16N2O2.2ClH/c1-13-9(12)6-11-5-7-2-3-8(11)4-10-7;;/h7-8,10H,2-6H2,1H3;2*1H |
Clave InChI |
ZICOQYBKXHOJQB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CN1CC2CCC1CN2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


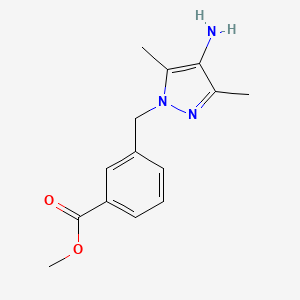

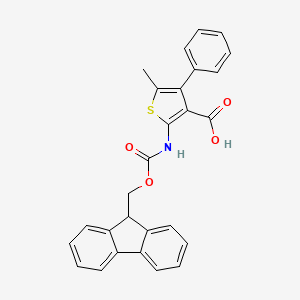




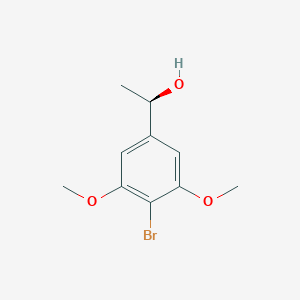
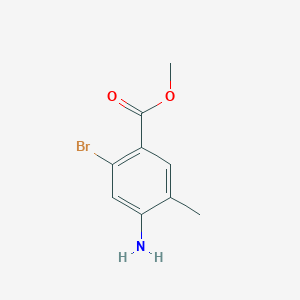
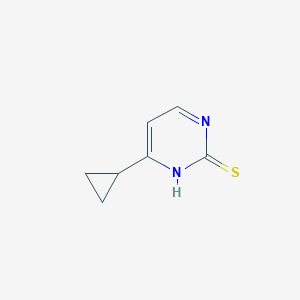
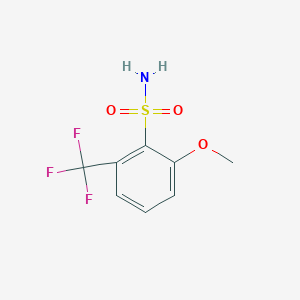
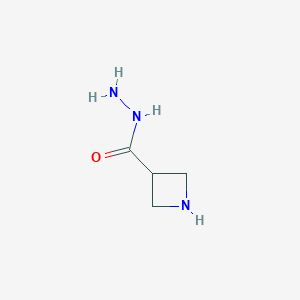
![Methyl 2-{[1-(4-methoxyphenyl)ethyl]amino}acetate](/img/structure/B13512375.png)
